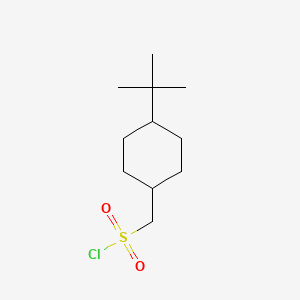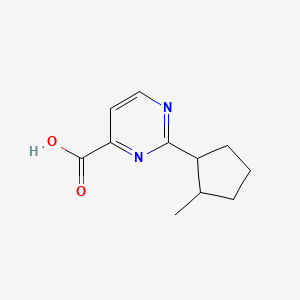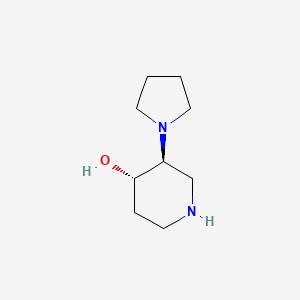![molecular formula C12H17NS B13214299 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13214299.png)
3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Thiophen-2-yl)methyl]-8-azabicyclo[321]octane is a chemical compound that belongs to the family of tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the stereochemical control directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Tropane Alkaloids: A family of compounds with similar bicyclic structures and biological activities.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H17NS/c1-2-12(14-5-1)8-9-6-10-3-4-11(7-9)13-10/h1-2,5,9-11,13H,3-4,6-8H2 |
InChI Key |
SPLPOSZWOMOICE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13214221.png)
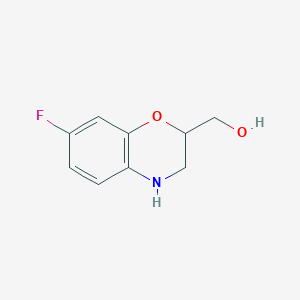
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine](/img/structure/B13214229.png)

![6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13214245.png)
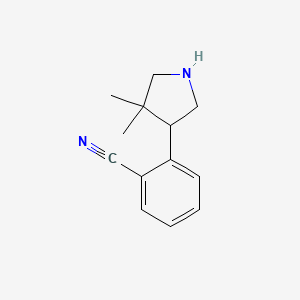
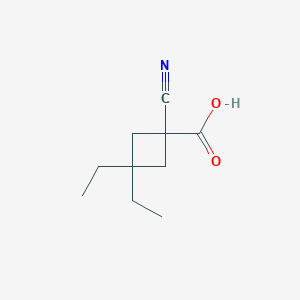
![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214257.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one](/img/structure/B13214264.png)
![[(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine](/img/structure/B13214277.png)
